molecular formula C8H12IN3 B1393987 4-(4-Iodo-1H-pyrazol-1-yl)piperidine CAS No. 1229457-94-6

4-(4-Iodo-1H-pyrazol-1-yl)piperidine

Cat. No. B1393987
M. Wt: 277.11 g/mol
InChI Key: GYYVRUODGBPRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Iodo-1H-pyrazol-1-yl)piperidine” is a chemical compound with the molecular formula C8H12IN3 and a molecular weight of 277.11 . It is used in the synthesis of biologically active compounds .


Molecular Structure Analysis

The InChI code for “4-(4-Iodo-1H-pyrazol-1-yl)piperidine” is 1S/C8H12IN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Key Intermediate in Crizotinib Synthesis

4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a crucial intermediate in the synthesis of Crizotinib, a significant therapeutic agent. Researchers have developed a robust three-step synthesis process to produce this intermediate in multi-kilogram quantities. This process includes nucleophilic aromatic substitution of 4-chloropyridine with pyrazole, followed by hydrogenation and subsequent iodination, optimized for scale-up (Fussell et al., 2012). Another study achieved an overall yield of 67.2% for this compound, following a similar synthesis pathway starting from 4-chloropyridine hydrochloride (Dong-ming, 2012).

Synthesis of AM251: SPECT Radioligand

A study on the synthesis and labeling of N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251) utilized 4-(4-Iodo-1H-pyrazol-1-yl)piperidine. AM251, a cannabinoid receptor antagonist, was labeled with iodine-123 for potential use as a SPECT radioligand for brain cannabinoid CB1 receptors (Lan et al., 1996).

Molecular Structure Investigations

A study synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including compounds related to 4-(4-Iodo-1H-pyrazol-1-yl)piperidine. The work encompassed molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations, highlighting intermolecular interactions and electronic properties (Shawish et al., 2021).

Aurora Kinase Inhibition

A compound closely related to 4-(4-Iodo-1H-pyrazol-1-yl)piperidine has been studied as an Aurora kinase inhibitor, potentially useful in cancer treatment. This underscores the relevance of this class of compounds in therapeutic research (ロバート ヘンリー,ジェームズ, 2006).

Antagonism of Cannabinoid Receptors

4-(4-Iodo-1H-pyrazol-1-yl)piperidine derivatives have been studied for their potential as cannabinoid receptor antagonists. These compounds, including SR141716A, a potent CB1 receptor ligand, illustrate the utility of this chemical class in studying and potentially modulating cannabinoid receptor activity (Lan et al., 1999).

Safety And Hazards

“4-(4-Iodo-1H-pyrazol-1-yl)piperidine” is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-iodopyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYVRUODGBPRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893742
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Iodo-1H-pyrazol-1-yl)piperidine

CAS RN

1229457-94-6
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229457-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229457946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-iodo-1H-pyrazol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.167.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 5
4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Reactant of Route 6
4-(4-Iodo-1H-pyrazol-1-yl)piperidine

Citations

For This Compound
11
Citations
SJ Fussell, A Luan, P Peach, G Scotney - Tetrahedron Letters, 2012 - Elsevier
4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a key intermediate in the synthesis of Crizotinib. We report a robust three-step synthesis that has successfully delivered multi-kilogram quantities …
Number of citations: 10 www.sciencedirect.com
D Kong, Y Zhang, T Xu, Y Zhou… - 2016 4th International …, 2016 - atlantis-press.com
Tert-butyl-4-(4-(4, 4, 5, 5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)-1H-pyrazol-1-yl) piperidine-1-carboxylate (1) is an important intermediate in many biologically active compounds such as …
Number of citations: 0 www.atlantis-press.com
HH Park, SY Park, S Mah, JH Park, SS Hong… - … & molecular medicine, 2018 - nature.com
Necroptosis is a type of programmed cell death that usually occurs under apoptosis-deficient conditions. Receptor-interacting protein kinase-3 (RIP3, or RIPK3) is a central player in …
Number of citations: 37 www.nature.com
F Jiang, L Zang, X Miao, F Jia, J Wang, M Zhu… - Bioorganic & Medicinal …, 2019 - Elsevier
Aiming to develop potent JAK inhibitors, two series of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives (8a–8p and 11a–11i) were designed and synthesized by coalescing …
Number of citations: 6 www.sciencedirect.com
AB Northrup, MH Katcher, MD Altman… - Journal of Medicinal …, 2013 - ACS Publications
This report documents the first example of a specific inhibitor of protein kinases with preferential binding to the activated kinase conformation: 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-…
Number of citations: 35 pubs.acs.org
JJ Cui, M Tran-Dubé, H Shen, M Nambu… - Journal of medicinal …, 2011 - ACS Publications
Because of the critical roles of aberrant signaling in cancer, both c-MET and ALK receptor tyrosine kinases are attractive oncology targets for therapeutic intervention. The cocrystal …
Number of citations: 945 pubs.acs.org
JJ Cui, M Tran-Dubtie, H Shen, M Nambu, PP Kung… - pka-inhibitor.com
in cancer, both c-MET and ALK receptor tyrosine kinases are attractive oncology targets for therapeutic intervention. The cocrystal structure of 3 (PHA-665752), bound to c-MET kinase …
Number of citations: 0 pka-inhibitor.com
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 …
Number of citations: 107 pubs.acs.org
PD de Koning, D McAndrew, R Moore… - … Process Research & …, 2011 - ACS Publications
A robust six-step process for the synthesis of crizotinib, a novel c-Met/ALK inhibitor currently in phase III clinical trials, has been developed and used to deliver over 100 kg of API. The …
Number of citations: 102 pubs.acs.org
FG Cirujano, E Lopez-Maya, N Almora-Barrios… - Inorganic …, 2020 - ACS Publications
Zn-containing metal–organic frameworks have been used for the first time as heterogeneous catalysts in the amination of C–Cl bonds. The use of extended bis(pyrazolate) linkers can …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.